molecular formula C22H20N4OS2 B494633 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide CAS No. 340817-27-8

3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide

Cat. No.: B494633
CAS No.: 340817-27-8
M. Wt: 420.6g/mol
InChI Key: QNCQRGGPCLUDNY-UHFFFAOYSA-N
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Description

3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a thieno[2,3-b]naphthyridine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]naphthyridine core, followed by functionalization to introduce the amino, methyl, phenyl, and thiophenyl groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]naphthyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the amino and methyl groups via nucleophilic substitution.

    Coupling Reactions: Attachment of the phenyl and thiophenyl groups using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and materials.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, inhibiting their function and leading to cell death in cancer cells. It can also interfere with viral replication by targeting viral enzymes or proteins.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, known for their broad-spectrum biological activities.

    Thiophene Derivatives: Molecules with a thiophene ring system, used in medicinal chemistry and material science.

    Naphthyridine Derivatives: Compounds with a naphthyridine core, investigated for their therapeutic potential.

Uniqueness

3-amino-6-methyl-N-phenyl-4-(thiophen-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide stands out due to its combination of structural features, which confer unique biological and chemical properties

Properties

IUPAC Name

3-amino-6-methyl-N-phenyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-26-10-9-15-14(12-26)17(16-8-5-11-28-16)18-19(23)20(29-22(18)25-15)21(27)24-13-6-3-2-4-7-13/h2-8,11H,9-10,12,23H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCQRGGPCLUDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4)N)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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